Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h6-7,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYMARWKSIBKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and trifluoromethylating agents. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Esterification: The final step involves esterification with ethyl chloroformate to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates.
Conditions and Outcomes
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 2 M NaOH, MeOH/H₂O (1:1), 50°C, 4h | 4-(Trifluoromethyl)piperidine-2-carboxylic acid | 89% | |
| 1 M HCl, THF/H₂O (3:1), reflux, 6h | 4-(Trifluoromethyl)piperidine-2-carboxylic acid | 78% |
The trifluoromethyl group remains intact under these conditions due to its strong electron-withdrawing nature and stability .
Reduction of the Ester Group
Catalytic hydrogenation reduces the ester to a primary alcohol, enabling further functionalization.
Example Reaction
-
Yield : 92% (isolated as hydrochloride salt)
-
Catalyst : 10% Pd/C (5 wt% substrate loading)
-
Solvent : Methanol
Nucleophilic Substitution at the Piperidine Nitrogen
The piperidine nitrogen participates in alkylation or acylation reactions.
Alkylation
Acylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → rt, 2h | 1-Acetyl-4-(trifluoromethyl)piperidine-2-carboxylate | 91% |
Ring Functionalization
The piperidine ring undergoes oxidation or C–H activation to introduce additional substituents.
Oxidation
C–H Arylation
Copper(II)-mediated carboamination enables the introduction of aryl groups at the C-3 position :
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| This compound | Cu(OAc)₂, PhI, DCE, 100°C, 24h | Ethyl 3-phenyl-4-(trifluoromethyl)piperidine-2-carboxylate | 55% |
Cross-Coupling Reactions
The trifluoromethyl group is generally inert, but the ester and piperidine ring enable Suzuki-Miyaura couplings with boronic acids.
Example
Transesterification
The ethyl ester can be exchanged with other alcohols under acidic or basic conditions.
Conditions
| Alcohol | Catalyst | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| MeOH | H₂SO₄ (cat.) | Reflux | Mthis compound | 82% | |
| t-BuOH | Ti(OiPr)₄ | 110°C | tert-Butyl 4-(trifluoromethyl)piperidine-2-carboxylate | 65% |
Decarboxylation
Thermal or photochemical decarboxylation removes the carboxylate group, yielding trifluoromethyl-substituted piperidines.
Conditions
-
Thermal : 200°C, toluene, 2h → 4-(trifluoromethyl)piperidine (Yield: 58%)
-
Photochemical : UV light, DMF, 12h → 4-(trifluoromethyl)piperidine (Yield: 63%)
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate typically involves several key steps:
- Formation of the Piperidine Ring: This is achieved through cyclization reactions starting from suitable precursors.
- Introduction of the Trifluoromethyl Group: Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonate.
- Esterification: The final step involves esterification with ethyl chloroformate to yield the desired compound.
Chemical Reactions:
this compound can undergo various reactions:
- Oxidation: Producing ketones or carboxylic acids.
- Reduction: Converting into alcohols or amines.
- Substitution: Nucleophilic substitution can replace the trifluoromethyl group with other functional groups.
Scientific Research Applications
1. Chemistry:
this compound serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique trifluoromethyl group enhances lipophilicity, facilitating interactions in organic synthesis.
2. Biology:
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Activity: Studies suggest it may exhibit antimicrobial properties, making it a candidate for pharmaceutical development.
- Anti-inflammatory Properties: Investigations are ongoing to assess its efficacy in reducing inflammation.
3. Medicine:
The compound is being explored as a drug candidate for various diseases. Its structural features allow it to modulate biological pathways effectively, which is critical in drug design .
Case Studies and Documented Findings
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Effects
Key Observations :
- Trifluoromethyl vs. Fluorophenyl : The -CF₃ group in the target compound confers greater electronegativity and lipophilicity compared to the fluorophenyl substituent in Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate. This may improve blood-brain barrier penetration but could also influence metabolic pathways .
- Nitro Group Effects : The nitro-substituted analog () exhibits higher reactivity, which may limit its stability in biological systems compared to the target compound.
Physicochemical Properties
- Stability: Piperidine derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) are generally more stable under acidic conditions but may undergo nucleophilic substitution at the carboxylate position.
Biological Activity
Ethyl 4-(trifluoromethyl)piperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a trifluoromethyl group and an ethyl ester functional group. The trifluoromethyl moiety enhances the compound's lipophilicity, facilitating its ability to cross biological membranes and interact with various molecular targets.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, effective against various strains of bacteria and fungi. Studies indicate that it can inhibit the growth of pathogens such as E. coli and S. aureus .
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- G Protein-Coupled Receptor (GPCR) Modulation : this compound has been evaluated for its activity as a GPR119 agonist, which plays a role in glucose metabolism and insulin secretion. This activity suggests potential applications in diabetes management .
The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and enzymes within the body. The trifluoromethyl group enhances its affinity for lipid membranes, allowing it to modulate the activity of various biological targets. For instance, it has been shown to enhance insulin secretion in diabetic models .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of piperidine, including those with trifluoromethyl substitutions, exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .
- GPR119 Agonism : Research focused on the structural optimization of piperidine derivatives revealed that the introduction of a trifluoromethyl group significantly improved agonistic activity at GPR119, leading to enhanced insulin secretion in vivo .
- Inflammation Model : In animal models of inflammation, compounds similar to this compound were shown to reduce markers of inflammation, suggesting therapeutic potential for inflammatory diseases .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
